3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Overview
Description
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid: is a chemical compound with the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which is often used in the synthesis of various pharmaceuticals and materials due to its unique properties . The compound is characterized by the presence of a carboxylic acid group attached to the adamantane core, along with a 3,4-dimethylphenyl substituent .
Mechanism of Action
Target of Action
Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .
Mode of Action
It’s known that adamantane derivatives can interact with their targets in a variety of ways, often by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound’s action can be wide-ranging, depending on its mode of action and the biochemical pathways it affects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cyclohexaamylose, which it inhibits . The nature of these interactions often involves the formation of coordination complexes, such as mononuclear tris(carboxylate) complexes with metals like manganese, nickel, cobalt, and zinc . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and degradation of cellular components, thereby impacting overall cell function . Additionally, its interactions with specific proteins and enzymes can lead to changes in cellular metabolism, further underscoring its significance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One notable mechanism involves the inhibition of phenyl ester hydrolysis by cycloheptaamylose . This inhibition is achieved through the compound’s binding interactions with the enzyme, leading to changes in enzyme activity. Additionally, the formation of coordination complexes with metals can result in enzyme activation or inhibition, further influencing biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular function and metabolism. At higher dosages, toxic or adverse effects can be observed, highlighting the importance of dosage optimization in research and therapeutic applications . Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s biochemical properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as cyclohexaamylose play a crucial role in its metabolic activity . These interactions can lead to changes in the levels of specific metabolites, further impacting cellular metabolism and biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is subjected to a Friedel-Crafts acylation reaction to introduce the carboxylic acid group at the 1-position.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include strong acids or bases, organic solvents, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or carboxylates, while reduction may produce alcohols .
Scientific Research Applications
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
- 1-Adamantanecarboxylic acid
- 3-Phenyladamantane-1-carboxylic acid
- 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Comparison:
- 1-Adamantanecarboxylic acid: Lacks the phenyl substituent, making it less hydrophobic and potentially less active in certain biological contexts .
- 3-Phenyladamantane-1-carboxylic acid: Similar structure but lacks the dimethyl groups, which may affect its steric and electronic properties .
- This compound: Unique due to the presence of both the adamantane core and the 3,4-dimethylphenyl group, providing a balance of hydrophobicity and reactivity .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUAHUMJPBHFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971978 | |
Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-57-8 | |
Record name | 3-(3,4-Dimethylphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56531-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Adamantanecarboxylic acid, 1-(3,4-xylyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.